molecular formula C18H17N3O4S2 B5426015 methyl 2-{[2-cyano-3-(3-thienyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

methyl 2-{[2-cyano-3-(3-thienyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No.: B5426015
M. Wt: 403.5 g/mol
InChI Key: UKZADZWZJLLJTQ-KPKJPENVSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including a cyano group (-CN), an acryloyl group (-C=CH2), a thiophene ring, a carbonyl group (C=O), and a dimethylamino group (-N(CH3)2). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The presence of multiple functional groups and a thiophene ring suggests that this compound could have interesting structural properties. The thiophene ring, a five-membered ring with one sulfur atom, is a common motif in organic chemistry and is present in many biologically active compounds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The acryloyl group could participate in addition reactions typical of alkenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of a cyano group could increase the compound’s polarity, affecting properties such as solubility and boiling point .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it exhibits interesting properties or activity, it could be a subject of future research .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-10-13(18(24)25-4)16(27-14(10)17(23)21(2)3)20-15(22)12(8-19)7-11-5-6-26-9-11/h5-7,9H,1-4H3,(H,20,22)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZADZWZJLLJTQ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CSC=C2)C#N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CSC=C2)/C#N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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